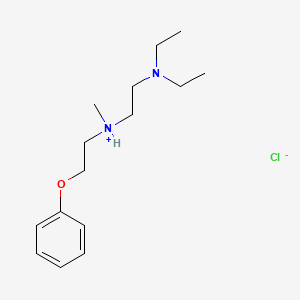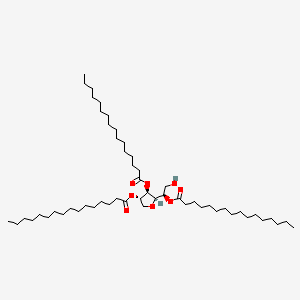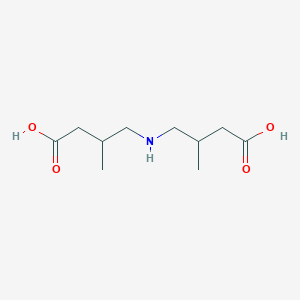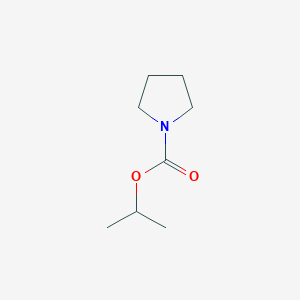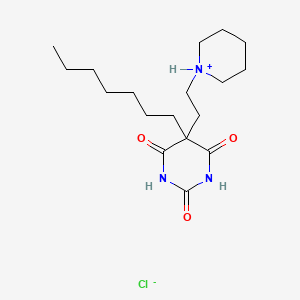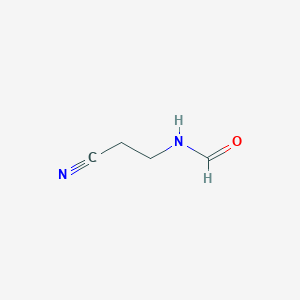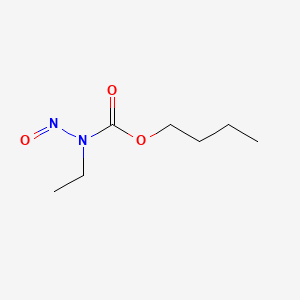![molecular formula C14H15FN2OS B13750316 3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine CAS No. 5273-54-1](/img/structure/B13750316.png)
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine is a chemical compound that belongs to the class of pyridazines It is characterized by the presence of a fluorobenzyl group, a sulfanyl group, and a propoxy group attached to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine typically involves the reaction of 4-fluorobenzyl chloride with 6-propoxypyridazine-3-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the pyridazine ring.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents are employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or modified pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Fluorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazine
- 6-[(3-Fluorobenzyl)sulfanyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
Uniqueness
3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the propoxy group increases its solubility and bioavailability. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
5273-54-1 |
|---|---|
Fórmula molecular |
C14H15FN2OS |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methylsulfanyl]-6-propoxypyridazine |
InChI |
InChI=1S/C14H15FN2OS/c1-2-9-18-13-7-8-14(17-16-13)19-10-11-3-5-12(15)6-4-11/h3-8H,2,9-10H2,1H3 |
Clave InChI |
CEAVGAUNHNZUBO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NN=C(C=C1)SCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


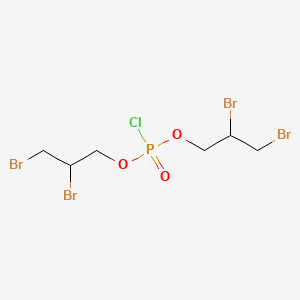


![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
